Hydrogen Bond Donor Capacity: 2-Amino Substituent Versus Unsubstituted and 2-Chloromethyl Analogs
The target compound provides 2 hydrogen bond donors (HBD) via its primary amino group at position 2, a feature absent in the unsubstituted imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4, HBD = 0) and the 2-chloromethyl analog (CAS 885275-72-9, HBD = 0) . In ATP-competitive kinase inhibitor design, the 2-amino group of aminoimidazo[1,2-a]pyridines forms a critical hinge-region hydrogen bond with the kinase backbone, as demonstrated in CDK2 inhibitor co-crystal structures [1]. The 2-chloromethyl analog cannot engage this interaction without metabolic activation, while the target compound is pre-configured for immediate binding.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (2-NH2 group) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4): HBD = 0; 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile (CAS 885275-72-9): HBD = 0 |
| Quantified Difference | Target: 2 HBD; Comparators: 0 HBD — a qualitative presence/absence difference |
| Conditions | Structural analysis from SMILES and predicted properties; Bidepharm computed data for CAS 106850-34-4; Chemsrc data for CAS 885275-72-9 |
Why This Matters
Hydrogen bond donor capacity is a binary differentiation parameter: compounds lacking HBD cannot engage kinase hinge-region donor interactions without scaffold redesign, directly impacting target engagement and SAR tractability.
- [1] Hamdouchi, C., et al. (2004). Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 14(20), 5215-5218. DOI: 10.1016/j.bmcl.2004.08.035. Compounds from this family potently inhibit CDKs by competing with ATP for binding to the catalytic subunit. View Source
